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molecular formula C5H8O4 B1330383 Methylene diacetate CAS No. 628-51-3

Methylene diacetate

Cat. No. B1330383
M. Wt: 132.11 g/mol
InChI Key: BPGDAMSIGCZZLK-UHFFFAOYSA-N
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Patent
US05008451

Procedure details

A 1-liter, magnetically stirred autoclave was charged with 0.001 mol of Rh(CO)2Cl, sealed and flushed with nitrogen followed by carbon monoxide. The autoclave was then charged with 1 mol of methyl acetate, 1 mol of trioxane, 0.5 mol of acetic acid and 0.056 mol of hydrogen iodide. The autoclave was sealed, pressured to 1000 psig with carbon monoxide, and rapidly heated to 200° C. After 16 hours at 200° C., the reaction was terminated, the autoclave was opened and the reaction mixture analyzed by nuclear magnetic resonance spectroscopy, infrared spectroscopy and gas-liquid chromatography. The conversion of methyl acetate was 49% and the yield of methylene bis-acetate, ##STR9## based on converted methyl acetate, was 28%.
[Compound]
Name
Rh(CO)2Cl
Quantity
0.001 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0.5 mol
Type
reactant
Reaction Step Two
Quantity
0.056 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH3:5])(=[O:3])[CH3:2].O1CCCOO1.[C:12]([OH:15])(=[O:14])[CH3:13].I.[C]=O>>[C:1]([O:4][CH2:5][O:15][C:12](=[O:14])[CH3:13])(=[O:3])[CH3:2] |^3:16|

Inputs

Step One
Name
Rh(CO)2Cl
Quantity
0.001 mol
Type
reactant
Smiles
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
C(C)(=O)OC
Name
Quantity
1 mol
Type
reactant
Smiles
O1OOCCC1
Name
Quantity
0.5 mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.056 mol
Type
reactant
Smiles
I
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sealed
CUSTOM
Type
CUSTOM
Details
flushed with nitrogen
CUSTOM
Type
CUSTOM
Details
The autoclave was sealed
CUSTOM
Type
CUSTOM
Details
the reaction was terminated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C(C)(=O)OCOC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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